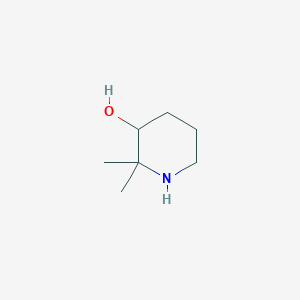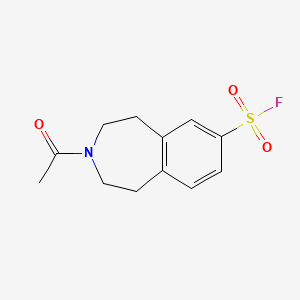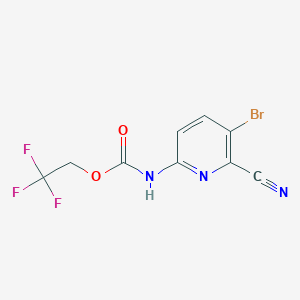
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H7BrF3N3O2 It is known for its unique structural features, which include a trifluoroethyl group, a bromine atom, and a cyanopyridinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate typically involves the reaction of 5-bromo-6-cyanopyridine with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyanopyridinyl group can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form new functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the cyanopyridinyl group.
Oxidation: Oxidizing agents like potassium permanganate can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amines or other reduced forms of the compound .
科学的研究の応用
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and cyanopyridinyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
- 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
- 2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate is unique due to the presence of the cyanopyridinyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack this functional group .
特性
分子式 |
C9H5BrF3N3O2 |
|---|---|
分子量 |
324.05 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl N-(5-bromo-6-cyanopyridin-2-yl)carbamate |
InChI |
InChI=1S/C9H5BrF3N3O2/c10-5-1-2-7(15-6(5)3-14)16-8(17)18-4-9(11,12)13/h1-2H,4H2,(H,15,16,17) |
InChIキー |
BAVNVMGGGSUNDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Br)C#N)NC(=O)OCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


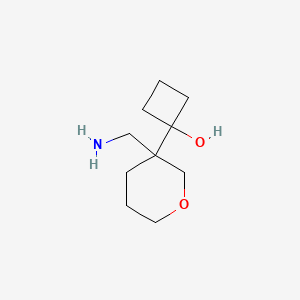
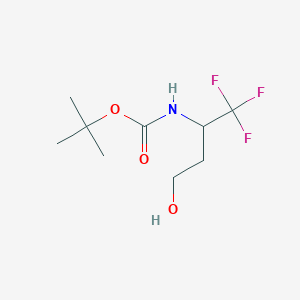

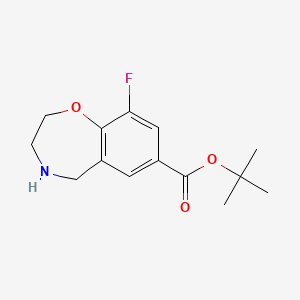
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
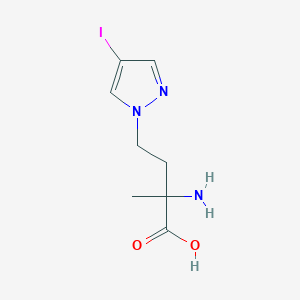
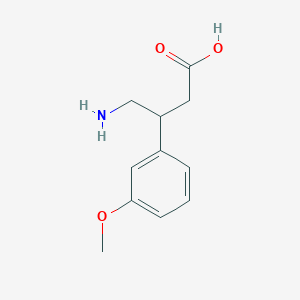
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
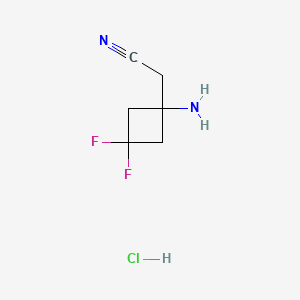
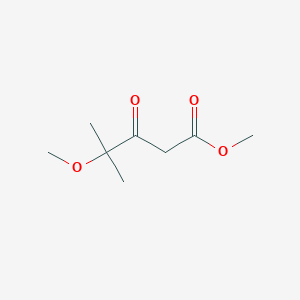
![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)
